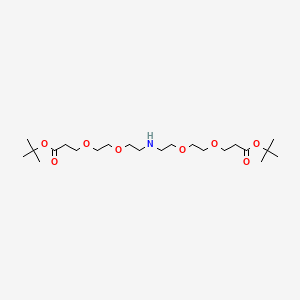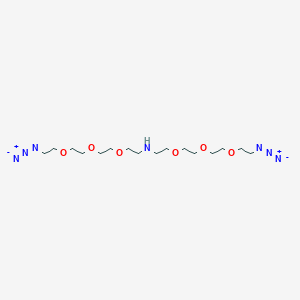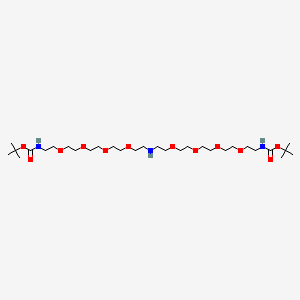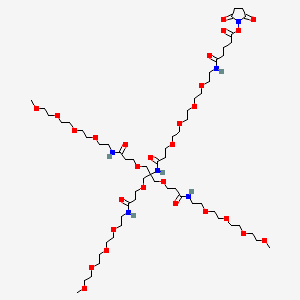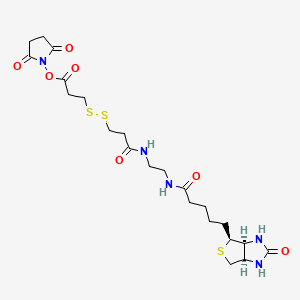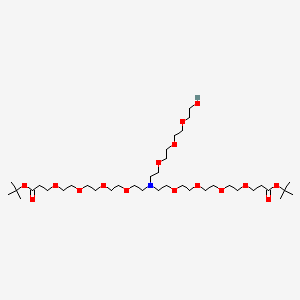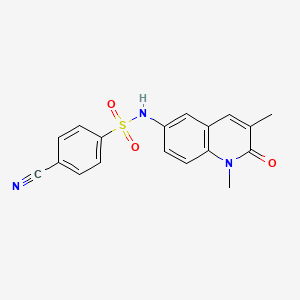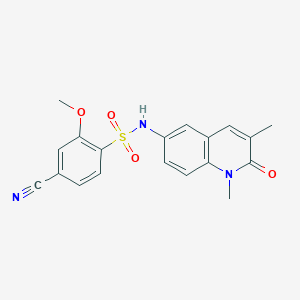
NPD-340
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NPD-340 is a potent TbrPDEB1 inhibitor.
Applications De Recherche Scientifique
Neutron Powder Diffractometer (NPD) in Material Studies
The neutron powder diffractometer (NPD) is extensively used for studying a wide range of materials, including superconductors, multiferroics, catalysts, alloys, ceramics, cements, colossal magnetoresistance perovskites, magnets, thermoelectrics, and pharmaceuticals. Monte Carlo–based simulation codes such as MCNPX and Vitess are crucial for evaluating the neutronic behavior of the NPD in these studies (Gholamzadeh et al., 2017).
Nuclear Protein Database (NPD) in Cellular Studies
The Nuclear Protein Database (NPD) offers curated information on over 1300 vertebrate proteins localized in the cell nucleus. This database includes details on protein size, isoelectric point, and functional annotations, aiding in understanding biological and molecular functions (Dellaire et al., 2003).
Role of NPD in New Product Development Research
New product development (NPD) is a significant field in business and marketing research. Bibliometric analyses and spatial distance network analysis have been used to outline the structure of NPD research, highlighting key contributions and subareas such as marketing, operations, strategy, and management (Andrade-Valbuena & Merigó, 2018).
MicroRNA-340-5p in Neuropathic Pain Research
Research on microRNA-340-5p has revealed its potential in neuropathic pain management. Studies show that overexpression of miR-340-5p can alleviate chronic constriction injury-induced neuropathic pain by targeting Rap1A in rat models (Gao et al., 2019).
Quantum Dots and Magnetic Nanoparticles in Cancer Research
Studies on fluorescent/magnetic micro/nano-spheres based on quantum dots and magnetic nanoparticles have shown significant promise in early diagnosis and therapy of cancer. These nanoparticles offer new opportunities for medical imaging, tumor biomarker detection, and targeted drug delivery systems (Wen et al., 2016).
Addressing Ambiguity in NPD Projects
Ambiguity in new product development (NPD) projects, particularly in the medical-device industry, has been classified into subjects like product, market, process, and organizational resources. The study identifies sources of ambiguity such as multiplicity, novelty, validity, and reliability (Brun et al., 2009).
Methodological Approaches in NPD Business Process Management
Research has focused on coordinating research, production, and marketing in NPD business process management. It highlights the role of marketing in innovation management and presents methodologies for new product development using innovative marketing models (Iskyandepova, 2019).
Computing Technology in EPRI Nuclear Analysis Codes
The Electric Power Research Institute's Nuclear Reload Management Program has studied the impact of computing technology trends on nuclear engineering analysis functions, such as core physics and fuel performance. This research aids in understanding the evolving needs of computational tools in nuclear analysis (Breen, 1988).
Propriétés
Numéro CAS |
1402938-63-9 |
|---|---|
Formule moléculaire |
C26H32N6O4 |
Poids moléculaire |
492.58 |
Nom IUPAC |
5-(3-(4-(4-(2H-tetrazol-5-yl)phenoxy)butoxy)-4-methoxyphenyl)-2-isopropyl-4,4-dimethyl-2,4-dihydro-3H-pyrazol-3-one |
InChI |
InChI=1S/C26H32N6O4/c1-17(2)32-25(33)26(3,4)23(29-32)19-10-13-21(34-5)22(16-19)36-15-7-6-14-35-20-11-8-18(9-12-20)24-27-30-31-28-24/h8-13,16-17H,6-7,14-15H2,1-5H3,(H,27,28,30,31) |
Clé InChI |
LSMMVMRAIOYJHV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=NN(C(C)C)C(C2(C)C)=O)C=C1OCCCCOC3=CC=C(C4=NNN=N4)C=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NPD-340; NPD 340; NPD340. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide](/img/structure/B609549.png)
![3-methoxy-6-methyl-5-[2-(methylamino)-6-propan-2-ylpyridin-3-yl]-N-pentan-3-ylpyrazin-2-amine](/img/structure/B609551.png)


